An In-depth Technical Guide to the Mechanism of Action of Lutiram Fungicide
An In-depth Technical Guide to the Mechanism of Action of Lutiram Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutiram, a commercial fungicide with the active ingredient metiram (B1676502), is a broad-spectrum, non-systemic, and preventative contact fungicide. It belongs to the dithiocarbamate (B8719985) chemical class and is classified under the Fungicide Resistance Action Committee (FRAC) code M3, indicating a multi-site mode of action. This characteristic confers a low risk of resistance development in fungal pathogens. The primary mechanism of action of metiram involves the non-specific inhibition of multiple enzymes within fungal cells, disruption of cellular respiration, and interference with amino acid biosynthesis. This guide provides a comprehensive overview of the biochemical mechanisms, supported by relevant data and detailed experimental protocols for further investigation.
Introduction
Metiram, the active component of Lutiram, is a polymeric complex of zinc and ethylene (B1197577) bis-dithiocarbamate. Its fungicidal activity is attributed to its ability to interfere with numerous vital cellular processes in fungi, leading to the inhibition of spore germination and mycelial growth. As a contact fungicide, it forms a protective barrier on the plant surface and does not penetrate the plant tissue.[1][2] Its multi-site action makes it an important tool in integrated pest management (IPM) strategies.[3]
Mechanism of Action
The fungicidal activity of metiram is not attributed to a single, specific target site but rather to a broad disruption of cellular functions. This multi-site action is a hallmark of FRAC group M3 fungicides.[3] The primary mechanisms are detailed below.
Non-specific Enzyme Inhibition
The core mechanism of metiram's fungitoxicity lies in its ability to inhibit a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups.[4][5] The dithiocarbamate molecule is thought to be metabolized within the fungal cell into isothiocyanates, which are highly reactive towards sulfhydryl groups in amino acids and proteins (enzymes).[6] This reaction leads to the inactivation of these enzymes, disrupting numerous metabolic pathways essential for fungal survival.
Furthermore, dithiocarbamates are strong metal-binding agents and can chelate essential metal cofactors (e.g., copper, zinc) within metalloenzymes, further contributing to their inactivation.[7][8] One key enzyme group known to be inhibited by dithiocarbamates is aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxification processes.[7][8][9] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the fungal cell.[8]
Disruption of Cellular Respiration
Metiram interferes with fungal cellular respiration, a critical process for energy (ATP) production.[2] This disruption can occur through the inhibition of various enzymes within the mitochondrial electron transport chain. By impeding the flow of electrons, metiram disrupts the generation of the proton gradient necessary for ATP synthesis, leading to cellular energy depletion and ultimately, cell death.[4]
Interference with Amino Acid Biosynthesis
There is evidence to suggest that dithiocarbamates can interfere with the biosynthesis of essential amino acids in fungi.[10][11] While the specific enzymes in these pathways targeted by metiram are not fully elucidated, the general disruption of enzymatic activity through sulfhydryl group inactivation likely extends to enzymes involved in amino acid synthesis. Inhibition of these pathways would halt protein synthesis and arrest fungal growth and development.[12]
Quantitative Data
| Organism | Endpoint | Value (µg a.i./L) | Reference |
| Oncorhynchus mykiss (Fish) | LC50 (96h) | 333 - >20,000 | [13] |
| Aquatic Invertebrates | EC50 | 110 - >1,000 | [13] |
| Algae | EC50 | 63 - >1,000 | [13] |
| Rotifera | NOEC | 12 | [14][15] |
| Copepoda (Zooplankton) | NOEC | 108 | [14][15] |
| Anabaena (Phytoplankton) | NOEC | 108 | [14][15] |
Table 1: Ecotoxicological Data for Metiram
Experimental Protocols
The following protocols are adapted from established methodologies for fungicide testing and can be applied to investigate the mechanism of action of metiram.
Protocol for Fungal Spore Germination Assay
This protocol allows for the determination of the direct inhibitory effect of metiram on the initial stage of fungal development.
Materials:
-
Metiram (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Fungal culture of interest (e.g., Alternaria solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Microscope slides and coverslips
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
-
Incubator
Procedure:
-
Spore Suspension Preparation:
-
Grow the fungal culture on PDA plates until sporulation.
-
Flood the plate with a small volume of sterile distilled water and gently scrape the surface to release the spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Fungicide Preparation:
-
Prepare a stock solution of metiram in DMSO.
-
Perform serial dilutions in sterile distilled water to obtain the desired test concentrations. Include a DMSO control.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the spore suspension to 50 µL of each metiram dilution.
-
Incubate the plate at the optimal temperature for the fungus (e.g., 25°C) for a period sufficient for germination in the control wells (typically 4-24 hours).
-
-
Assessment:
-
Microscopic Examination: Place a drop from each well onto a microscope slide and observe under a microscope. A spore is considered germinated if the germ tube length is at least half the diameter of the spore. Count at least 100 spores per replicate and calculate the percentage of germination inhibition relative to the control.[16][17]
-
Spectrophotometric Quantification (Optional): After incubation, stain the adhered germinated spores with a dye like sulforhodamine B. After washing away non-adhered spores, the dye is solubilized and the absorbance is measured, which is proportional to the number of germinated spores.[16]
-
Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This assay can be used to investigate the inhibitory effect of metiram on a key enzyme group.
Materials:
-
Yeast or fungal cell-free extract containing ALDH
-
Metiram (analytical grade)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Aldehyde substrate (e.g., propionaldehyde)
-
Phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a cell-free extract from a suitable fungal or yeast source known to have ALDH activity.
-
Assay Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NAD+, and the aldehyde substrate.
-
Inhibition Study:
-
Add a specific concentration of metiram (dissolved in a suitable solvent like DMSO, with a solvent control) to the assay mixture and pre-incubate with the enzyme extract for a defined period.
-
Initiate the reaction by adding the aldehyde substrate.
-
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of this increase is proportional to the ALDH activity.[9][18]
-
Analysis: Calculate the percentage of inhibition of ALDH activity by metiram compared to the control. Determine the IC50 value.
Protocol for Assessing Mitochondrial Respiration
This protocol utilizes an oxygen-sensing system (e.g., Seahorse XF Analyzer) to measure the effect of metiram on fungal cellular respiration.
Materials:
-
Fungal cells or isolated mitochondria
-
Metiram (analytical grade)
-
Respiration buffer
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)
-
Seahorse XF Analyzer or similar instrument
Procedure:
-
Cell Preparation: Prepare a suspension of fungal cells or isolated mitochondria at an appropriate density.
-
Assay Setup: Seed the cells or mitochondria into the specialized microplate of the oxygen consumption analyzer.
-
Metiram Treatment: Inject metiram at various concentrations into the wells and monitor the oxygen consumption rate (OCR) in real-time.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to dissect the different components of respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[19][20]
-
Analysis: Analyze the changes in OCR in the presence of metiram to determine its impact on mitochondrial function.
Visualizations of Mechanism and Workflows
Signaling Pathway Diagram
Caption: Multi-site inhibitory action of Metiram on fungal cellular processes.
Experimental Workflow Diagram
Caption: Workflow for elucidating the mechanism of action of Metiram.
Conclusion
Lutiram, through its active ingredient metiram, operates as a potent fungicide with a multi-site mechanism of action. Its ability to non-specifically inhibit numerous enzymes, disrupt cellular respiration, and interfere with essential biosynthetic pathways makes it an effective and durable tool in disease management with a low risk of resistance development. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the specific biochemical interactions of metiram within fungal pathogens. A deeper understanding of its multi-faceted mechanism can aid in the development of more effective and sustainable crop protection strategies.
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